2-Chloro-2-methylpropanoyl chloride

Catalog No.
S802141
CAS No.
13222-26-9
M.F
C4H6Cl2O
M. Wt
140.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-methylpropanoyl chloride

CAS Number

13222-26-9

Product Name

2-Chloro-2-methylpropanoyl chloride

IUPAC Name

2-chloro-2-methylpropanoyl chloride

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

InChI

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3

InChI Key

DTZKVZKYSZUBAG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)Cl

Canonical SMILES

CC(C)(C(=O)Cl)Cl

2-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆ClO. It is a colorless to pale yellow liquid that is primarily used as an acylating agent in organic synthesis. The compound is recognized for its reactivity due to the presence of both a chlorine atom and a carbonyl group, making it suitable for various

As mentioned earlier, there is no documented information regarding a specific mechanism of action for 2-chloro-2-methylpropanoyl chloride in biological systems.

  • Corrosivity: Acyl chlorides are known to be corrosive to skin and tissues [].
  • Lachrymator: The compound might irritate the eyes upon contact.
  • Reactivity: Acyl chlorides can react exothermically with water, releasing hydrochloric acid fumes [].

  • Acylation Reactions: It acts as an acylating agent, facilitating the formation of esters and amides. The carbonyl group can react with alcohols or amines to form corresponding esters or amides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of new compounds.
  • Synthesis of α-Chloro Acids: This compound can be used to synthesize α-chloro acids, which are valuable intermediates in organic synthesis.

The reactivity of this compound makes it a versatile reagent in synthetic organic chemistry .

The synthesis of 2-chloro-2-methylpropanoyl chloride can be achieved through several methods:

  • From 2-Chloro-2-methylpropanoic Acid: By reacting 2-chloro-2-methylpropanoic acid with thionyl chloride or oxalyl chloride, the corresponding acyl chloride can be formed.
    2 Chloro 2 methylpropanoic Acid+Thionyl Chloride2 Chloro 2 methylpropanoyl Chloride+SO2+HCl\text{2 Chloro 2 methylpropanoic Acid}+\text{Thionyl Chloride}\rightarrow \text{2 Chloro 2 methylpropanoyl Chloride}+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Chlorination of 2-methylpropanoic acid under controlled conditions may yield the desired acyl chloride.

These methods highlight the compound's accessibility for use in laboratory settings and industrial applications .

2-Chloro-2-methylpropanoyl chloride has various applications in chemical synthesis:

  • Synthesis of Esters and Amides: It is widely used as a reagent for synthesizing esters and amides from alcohols and amines.
  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the production of pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in academic and industrial laboratories for research purposes, particularly in studies involving acylation reactions .

Several compounds share structural similarities with 2-chloro-2-methylpropanoyl chloride, including:

Compound NameMolecular FormulaUnique Features
2-Chloropropanoyl ChlorideC₃H₅ClOSimpler structure; fewer carbon atoms
Acetyl ChlorideC₂H₃ClOWidely used as an acylating agent; smaller size
Benzoyl ChlorideC₇H₅ClOContains a phenyl group; used in more complex syntheses

Uniqueness:
While all these compounds serve as acylating agents, 2-chloro-2-methylpropanoyl chloride's unique branched structure allows for specific reactivity patterns not observed in simpler compounds like acetyl chloride. Its ability to facilitate reactions involving sterically hindered substrates makes it particularly valuable in synthetic organic chemistry .

2-Chloro-2-methylpropanoyl chloride is an organochlorine compound with the systematic IUPAC name 2-chloro-2-methylpropanoyl chloride, reflecting its branched alkyl chain and acyl chloride functional group. The molecule contains a central carbonyl group bonded to two methyl groups and a chlorine atom at the α-position. Its molecular formula is C₄H₆Cl₂O, with a molar mass of 141.00 g/mol.

Key Synonyms and Identifiers

CategoryDesignationSource
CAS Registry Number13222-26-9PubChem, ChemicalBook
EC Number687-783-8PubChem
Common Synonyms2-Chloroisobutyryl chloride; Propanoyl chloride, 2-chloro-2-methyl-; α-Chloroisobutyryl chloridePubChem, CymitQuimica
Molecular FormulaC₄H₆Cl₂OMultiple sources

The compound’s structural uniqueness arises from the steric and electronic effects of the geminal methyl and chlorine substituents adjacent to the carbonyl group. This configuration influences its reactivity in acyl transfer reactions.

Historical Context of Discovery and Early Synthesis

The synthesis of 2-chloro-2-methylpropanoyl chloride emerged alongside advancements in Friedel-Crafts acylation and halogenation methodologies in the mid-20th century. Early routes focused on modifying isobutyric acid derivatives through chlorination or direct halogenation of acyl chlorides.

Early Synthesis Methods

  • Halogenation of Isobutyryl Chloride
    A foundational method involved reacting isobutyryl chloride (C₄H₇ClO) with chlorine gas under controlled conditions. This electrophilic substitution introduced a chlorine atom at the α-position, yielding the target compound. The reaction typically required catalysts like aluminum chloride (AlCl₃) to polarize the carbonyl group for halogen attack.

  • Thionyl Chloride-Mediated Acylation
    An alternative approach utilized thionyl chloride (SOCl₂) to convert 2-chloroisobutyric acid into its corresponding acyl chloride. This method, still employed today, proceeds via nucleophilic substitution, where SOCl₂ replaces the hydroxyl group with a chlorine atom:
    $$
    \text{2-Chloroisobutyric acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-2-methylpropanoyl chloride} + \text{SO}2 + \text{HCl}
    $$

Key Historical Patents and Innovations

YearPatent/StudyContribution
1957US2777876ADemonstrated AlCl₃-catalyzed chlorination of carboxylic acid derivatives
2015CN105037059AApplied 2-chloroisobutyryl chloride as an acylating agent in Friedel-Crafts reactions for pharmaceutical intermediates
2018CN1740132AOptimized purification techniques for high-purity synthesis

These innovations underscored the compound’s utility in synthesizing branched hydrocarbons and complex organic intermediates. For instance, its role in facilitating 1,2-aryl migration rearrangements in ketals highlighted its versatility in sterically hindered environments.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

13222-26-9

Wikipedia

2-chloroisobutyryl chloride

Dates

Modify: 2023-08-15

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